2-(3-Trifluoromethylphenyl)pyridine

Catalog No.
S14693284
CAS No.
M.F
C12H8F3N
M. Wt
223.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Trifluoromethylphenyl)pyridine

Product Name

2-(3-Trifluoromethylphenyl)pyridine

IUPAC Name

2-[3-(trifluoromethyl)phenyl]pyridine

Molecular Formula

C12H8F3N

Molecular Weight

223.19 g/mol

InChI

InChI=1S/C12H8F3N/c13-12(14,15)10-5-3-4-9(8-10)11-6-1-2-7-16-11/h1-8H

InChI Key

SYYLZPZMUSNHKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC=C2)C(F)(F)F

2-(3-Trifluoromethylphenyl)pyridine is a chemical compound characterized by the presence of a pyridine ring substituted with a trifluoromethylphenyl group. Its molecular formula is C12H8F3N, and it features a trifluoromethyl group (-CF3) attached to a phenyl ring, which is further connected to a pyridine moiety. This structure imparts unique properties to the compound, making it of interest in various fields such as medicinal chemistry and materials science.

, particularly those involving nucleophilic substitutions and electrophilic aromatic substitutions. For instance, derivatives of 2-(3-trifluoromethylphenyl)pyridine can be synthesized through reactions with phosphorus sulfide or by methylation processes. Additionally, the compound can undergo transformations such as oxidation and cyclization, leading to various functionalized derivatives that retain the trifluoromethyl group while introducing other functionalities .

Research indicates that 2-(3-trifluoromethylphenyl)pyridine and its derivatives exhibit significant biological activities. These compounds have been studied for their potential as pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents. The trifluoromethyl group enhances lipophilicity, which may improve the bioavailability of these compounds in biological systems .

The synthesis of 2-(3-trifluoromethylphenyl)pyridine can be achieved through multiple methods:

  • Starting Materials: The synthesis often begins with 3-trifluoromethylphenyl derivatives.
  • Cyclization: These starting materials are subjected to cyclization reactions under controlled conditions, often involving heating or the use of solvents like dichloromethane.
  • Functionalization: Subsequent functionalization steps may include oxidation or substitution reactions to introduce additional functional groups .

A notable synthesis pathway involves the formation of an intermediate that is aromatized to yield the final pyridine structure.

2-(3-Trifluoromethylphenyl)pyridine has several applications:

  • Pharmaceuticals: Its derivatives are explored for use in drug development due to their biological activities.
  • Agricultural Chemicals: Some derivatives may serve as agrochemicals, benefiting from their unique chemical properties.
  • Material Science: The compound can be used in synthesizing advanced materials with specific electronic or optical properties .

Studies on the interactions of 2-(3-trifluoromethylphenyl)pyridine with biological targets have shown promising results. These investigations often focus on its binding affinity to specific receptors or enzymes, which is critical for understanding its potential therapeutic effects. The presence of the trifluoromethyl group is believed to enhance these interactions due to increased hydrophobicity and electronic effects .

Several compounds share structural similarities with 2-(3-trifluoromethylphenyl)pyridine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
3-TrifluoromethylpyridinePyridine ring with trifluoromethylSimpler structure; lacks phenyl substitution
4-(Trifluoromethyl)anilineAniline derivative with trifluoromethylExhibits different reactivity due to amine group
2-(4-Trifluoromethylphenyl)pyridineSimilar substitution patternDifferent position of trifluoromethyl group

The uniqueness of 2-(3-trifluoromethylphenyl)pyridine lies in its specific arrangement of substituents, which influences its reactivity and biological activity compared to other similar compounds. The trifluoromethyl group's position relative to the nitrogen atom in the pyridine ring plays a significant role in determining these properties .

Traditional Organic Synthesis Approaches

Doebner’s Reaction-Based Cyclization Strategies

Doebner’s reaction has been widely utilized for constructing pyridine scaffolds with trifluoromethyl substituents. In a seminal study, (E)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}propenoic acid was synthesized via Doebner’s conditions, starting from 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde undergoes nucleophilic attack by malonic acid derivatives in the presence of a base, followed by decarboxylation to yield α,β-unsaturated carboxylic acids. Subsequent azide formation and thermal cyclization in diphenyl ether produced 2-[3-(trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one, which was aromatized using phosphorus oxychloride. This method highlights the versatility of Doebner’s reaction in accessing fused pyridine systems, though it requires stringent control over reaction temperatures to prevent side reactions.

A modified Doebner–Knoevenagel condensation has also been employed for acrylamide synthesis under mild conditions, demonstrating the adaptability of this approach for introducing electron-withdrawing groups like trifluoromethyl into heteroaromatic systems. The reaction’s selectivity for α,β-unsaturated intermediates ensures high yields of conjugated products, which are critical precursors for further functionalization.

Vapor-Phase Chlorination/Fluorination Techniques

Vapor-phase methods offer a scalable route to trifluoromethylpyridines by leveraging gas-phase reactivity. For instance, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for 2-(3-trifluoromethylphenyl)pyridine derivatives, is synthesized via simultaneous chlorination and fluorination of 3-picoline at >300°C using iron fluoride catalysts. This one-step process enables precise control over halogenation patterns by adjusting the chlorine-to-substrate ratio and reaction temperature. The fluidized-bed reactor design enhances mass transfer, ensuring efficient contact between gaseous reactants and the catalyst surface (Table 1).

SubstrateCatalystTemperature (°C)ProductYield (%)
3-PicolineFeF₃3202-Chloro-5-(trifluoromethyl)pyridine78
2-Chloro-5-methylpyridineFeCl₃2802,3-Dichloro-5-(trifluoromethyl)pyridine65

Liquid-phase fluorination using hydrogen fluoride (HF) and metal halide catalysts (e.g., FeCl₃) provides an alternative route. For example, 2,3-dichloro-5-(trichloromethyl)pyridine reacts with HF at 160–180°C to yield 2,3-dichloro-5-(trifluoromethyl)pyridine, with continuous removal of HCl gas to drive the reaction to completion. This method’s advantage lies in its ability to isolate products via distillation, as trifluoromethylpyridines typically exhibit lower boiling points than their trichloromethyl precursors.

Transition Metal-Catalyzed Synthetic Protocols

Palladium-Mediated Suzuki-Miyaura Cross-Coupling

While the provided sources do not explicitly detail Suzuki-Miyaura couplings for 2-(3-trifluoromethylphenyl)pyridine synthesis, this method is widely recognized in analogous systems for constructing biaryl bonds. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate the coupling of halogenated pyridines with boronic acids bearing trifluoromethyl groups, enabling modular access to diverse derivatives. Future studies could explore this approach for integrating trifluoromethylphenyl moieties at specific pyridine positions.

Copper-Assisted Trifluoromethylation of Pyridine Scaffolds

Copper catalysis has emerged as a robust strategy for direct trifluoromethylation. For instance, copper-carbene intermediates generated from 3-diazoindolin-2-imines undergo electrophilic cyclization with o-hydroxyarylenaminones to yield indolyl-chromenone hybrids. Although this example focuses on chromenones, the methodology can be adapted for pyridine systems by substituting substrates with pyridine nuclei. Additionally, hyperconjugative π→σ*CF interactions stabilize trifluoromethylated intermediates, as demonstrated in perfluorinated keto–enol tautomers. These interactions enhance the thermodynamic stability of trifluoromethyl groups, favoring their retention during multi-step syntheses.

Green Chemistry Innovations in Multi-Step Syntheses

Recent advances prioritize atom economy and waste reduction. One-pot syntheses using 1-acetoxy-2-(perfluoroalkyl)-1-iodo-ethane and anilines in acetone yield 2-trifluoromethyl-N-arylpyridiniums with 50–90% efficiency, eliminating the need for intermediate isolation. Cyclic ketones like cyclohexanone further enable the synthesis of tetrahydroquinoliniums, demonstrating the method’s versatility (Table 2).

KetoneProductYield (%)
Acetone2-Trifluoromethyl-6-methyl-N-arylpyridinium85
Cyclohexanone2-Trifluoromethyl-N-aryl-5,6,7,8-tetrahydroquinolinium78

Continuous-flow systems in vapor-phase fluorination also align with green chemistry principles. By recycling unreacted intermediates (e.g., 3-(trifluoromethyl)pyridine) and optimizing catalyst lifetimes, these systems minimize raw material consumption and energy use.

The compound 2-(3-Trifluoromethylphenyl)pyridine represents a significant structural motif in modern agrochemical and pharmaceutical development [1] [2]. This trifluoromethylpyridine derivative has gained considerable attention due to the unique physicochemical properties imparted by the combination of the fluorine atom and pyridine moiety, which are thought to bestow distinctive biological activities observed in this class of compounds [1] [3].

Role in Fungicide Development: Fluopicolide and Fluopyram Derivatives

The development of modern fungicides has been significantly influenced by trifluoromethylpyridine structural frameworks, particularly in the creation of fluopicolide and fluopyram derivatives [4] [5]. These compounds represent breakthrough achievements in crop protection chemistry, demonstrating the potential of 2-(3-Trifluoromethylphenyl)pyridine-based structures in agricultural applications.

Fluopicolide Development and Mechanism

Fluopicolide, chemically designated as 2,6-dichloro-N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl] benzamide, represents a benzamide plant fungicide discovered by AgrEvo UK Limited and subsequently developed by Bayer Crop Science [4] [5]. The compound incorporates a trifluoromethylpyridine core structure that is fundamental to its biological activity [6]. Research has demonstrated that fluopicolide works by disorganizing the pathogen's cell structure, disrupting the formation of spectrin-like proteins believed to play a vital role in maintaining the pathogen's cytoskeleton stability [7].

The mode of action of fluopicolide differs from other available fungicides used to control oomycetes, enabling it to inhibit the growth of strains that are resistant to phenylamides, strobilurin, dimethomorph and iprovalicarb [5]. Laboratory studies have shown that fluopicolide demonstrates strong inhibitory activities on each development stage of Phytophthora capsici, with particular effectiveness against zoospore motility [4]. Under microscopic observation, the compound halts zoospore movement immediately upon contact, causing them to burst within less than a minute [7].

Fluopyram Development and Activity Profile

Fluopyram, classified as a pyridinyl-ethyl-benzamide belonging to the succinate dehydrogenase inhibitor class, has emerged as a broad-spectrum fungicide with distinctive properties [8] [9]. The compound targets and inhibits the succinate dehydrogenase enzyme in the mitochondrial respiratory chain of fungal cells, disrupting adenosine triphosphate production and leading to fungal cell death [8]. Research has established that fluopyram provides both curative and preventative control of fungal diseases, offering extended protection to crops and reducing application frequency requirements [8].

Comprehensive biological activity studies have revealed that inhibition of germ tube elongation represents the most sensitive growth stage affected by fluopyram, while mycelial growth demonstrates the least sensitivity [9]. In controlled experiments on strawberry fruit, fluopyram provided excellent protective activity against Botrytis cinerea when applied at 100 μg/mL concentrations 96, 48 or 24 hours before artificial inoculation [10]. The compound also demonstrated high curative activity when applied 24 hours post-inoculation, though efficacy decreased with longer post-inoculation application intervals [10].

Comparative Activity Data

FungicideTarget PathogenEffective ConcentrationActivity TypeReference Standard Comparison
FluopicolidePhytophthora capsici0.17 μg/mL (EC50)Protectant/CurativeSuperior to existing oomycete fungicides
FluopicolidePhytophthora erythroseptica0.08-0.35 μg/mLProtectantLow to moderate resistance risk
FluopyramBotrytis cinerea0.03-0.29 μg/mL (EC50)Protectant/CurativeComparable to established fungicides
FluopyramFusarium virguliforme3.35 μg/mL (mean EC50)SystemicEffective seed treatment application

Antimicrobial and Herbicidal Activity Profiling

The antimicrobial and herbicidal properties of 2-(3-Trifluoromethylphenyl)pyridine derivatives have been extensively investigated across multiple research programs [11] [12] [13]. These studies have revealed significant bioactivity patterns that contribute to the development of next-generation crop protection agents.

Antimicrobial Activity Research

Recent investigations into trifluoromethylphenyl-substituted pyrazole derivatives have demonstrated remarkable antimicrobial properties [11]. Research has shown that several novel compounds containing the trifluoromethylphenyl moiety are effective growth inhibitors of antibiotic-resistant Gram-positive bacteria and prevent biofilm development by methicillin-resistant Staphylococcus aureus and Enterococcus faecalis [11]. These compounds have demonstrated superior biofilm eradication capabilities compared to the control antibiotic vancomycin [11].

The antimicrobial activity profiles indicate that compounds with methoxy and trifluoromethyl substitutions show moderate inhibition of bacterial growth, while bromo and trifluoromethyl substitutions provide enhanced activity [11]. Minimum inhibitory concentration studies have revealed that effective compounds display values ranging from 0.5 to 64 μg/mL for tested bacterial strains including Acinetobacter baumannii, Enterobacter species, Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella typhi, Shigella dysenteriae and Stenotrophomonas maltophilia [12].

Herbicidal Activity Development

The herbicidal applications of trifluoromethylpyridine derivatives have shown promising results in weed control programs [13] [14]. Research has demonstrated that compounds incorporating 3-chloro-5-trifluoromethylpyridine structures exhibit excellent herbicidal activity against both dicotyledonous and monocotyledonous weeds [13]. Greenhouse-based assays have revealed that optimized compounds achieve greater than 80% inhibitory activity against Abutilon theophrasti, Amaranthus retroflexus, Eclipta prostrate, Digitaria sanguinalis, and Setaria viridis at application rates of 37.5 g active ingredient per hectare [13].

Structure-activity relationship studies in herbicidal applications have established that the trifluoromethyl group at the 5-position of pyridine is crucial for herbicidal activity, while additional fluorine or chlorine atoms at the 3-position significantly enhance activity [14]. Research has shown that carboxylic ester derivatives exhibit superior herbicidal activity compared to amide derivatives, with activity decreasing as carbon chain length increases [14].

Bioactivity Data Summary

Compound ClassTarget OrganismsEffective Concentration RangeActivity Profile
Trifluoromethylphenyl PyrazolesGram-positive bacteria31.25-62.5 μg/mLGrowth inhibition, biofilm prevention
Pyridine DerivativesCandida species0.25-2 μg/mLAntifungal activity
Trifluoromethylpyridine HerbicidesBroadleaf weeds37.5 g/haPost-emergence control
Phenylpyridine DerivativesGrass weeds13.32-36.39 g/ha (ED50)Protoporphyrinogen oxidase inhibition

Structure-Activity Relationship Studies for Bioactive Analogues

Comprehensive structure-activity relationship investigations have provided crucial insights into the optimization of 2-(3-Trifluoromethylphenyl)pyridine derivatives for enhanced biological activity [15] [16] [17]. These studies have established fundamental principles governing the relationship between molecular structure and biological efficacy.

Trifluoromethyl Group Positioning Effects

Research has demonstrated that the position of the trifluoromethyl group significantly influences biological activity [16] [17]. Studies on pyrimidine derivatives have shown that compounds with trifluoromethyl substitution at the 4-position can be replaced with methyl, ethyl, chlorine, or phenyl groups without substantial loss of activity [17]. However, the 2-position substitution patterns show more stringent requirements, with fluorine replacement of chlorine maintaining comparable activity while other substitutions result in activity loss [17].

Investigations into pyrazine-2-carboxamide derivatives have revealed that 3-trifluoromethylpyrazine structures demonstrate superior activity compared to 2-substituted pyridine-3-carboxamides [18]. The trifluoromethyl-substituted pyrazine derivative showed activity against wheat brown rust and barley powdery mildew that was 10 times and 20-200 times higher than chloro-substituted derivatives, respectively [18].

Electronic Effects and Molecular Interactions

Structure-activity relationship studies have established that electron-withdrawing and electron-donating substituents significantly impact biological activity [19] [17]. Research on phenylthieno-pyridine derivatives has shown that compounds bearing cyano groups decrease target protein expression regardless of halogen substitution, while other electron-withdrawing groups show variable effects [19]. Molecular docking studies have revealed that key residues such as valine-296 and leucine-289 play crucial roles in binding interactions [19].

The electronic properties of substituents have been shown to affect overall electron density distribution, influencing molecular interactions with biological targets [19]. Studies have demonstrated that the combination of methyl and trifluoromethyl groups creates unique electronic environments, with the methyl group donating electrons while the trifluoromethyl group withdraws electrons .

Optimization Strategies and Bioactive Analogues

Contemporary research has focused on developing optimized analogues through systematic structural modifications [15] [21]. Divergent synthesis approaches have enabled the creation of compound libraries with varied substitution patterns for comprehensive biological evaluation [15]. These investigations have led to the identification of nanomolar potency compounds with favorable pharmacokinetic properties [15].

Research has established that thioalkyl derivatives of pyridine compounds demonstrate significant anticonvulsant properties, activating behavior, and anxiolytic effects while simultaneously exhibiting antidepressant activities [21]. Structure-activity relationship analysis has revealed that specific structural modifications can enhance anxiolytic activity to levels exceeding reference compounds by factors of two to four [21].

Structure-Activity Relationship Data

Structural FeatureActivity ImpactOptimal ConfigurationBiological Target
Trifluoromethyl PositionHigh sensitivity3-position pyrazineFungal enzymes
Electron-withdrawing GroupsEnhanced activityCyano substitutionProtein expression
Halogen SubstitutionVariable effectsPosition-dependentMultiple targets
Carbon Chain LengthInverse correlationShorter chains preferredHerbicidal activity
Electronic EnvironmentCritical for bindingBalanced donor-acceptorReceptor interactions

The trifluoromethylation of 2-(3-trifluoromethylphenyl)pyridine proceeds through several distinct radical-mediated pathways, each offering unique mechanistic insights and selectivity patterns. Photoredox catalysis represents the most widely studied approach, where visible light activation of photocatalysts such as ruthenium or iridium complexes generates trifluoromethyl radicals from precursors like triflyl chloride or trifluoroacetic anhydride [1] [2] [3]. The mechanism involves single electron reduction of the trifluoromethyl source, followed by radical addition to the electron-deficient pyridine ring at the alpha or gamma positions relative to nitrogen.

Minisci-type radical addition constitutes another significant pathway, utilizing alkylsulfinate salts as trifluoromethyl radical precursors under oxidative conditions [4] [5]. The regioselectivity of this process depends heavily on the electronic properties of the heteroarene substrate, with electron-withdrawing groups directing radical attack to positions of partial positive charge. In the case of 2-(3-trifluoromethylphenyl)pyridine, the trifluoromethyl substituent on the phenyl ring influences the electronic distribution, affecting both reactivity and selectivity patterns.

The nucleophilic activation pathway offers exceptional positional selectivity, particularly for 3-position functionalization [6] [7] [8]. This mechanism proceeds through hydrosilylation of the pyridine nitrogen, forming N-silyl enamine intermediates that undergo subsequent electrophilic trifluoromethylation. Mechanistic studies have revealed that the reaction proceeds via formation of N-silyl enamine and trifluoromethylated enamine intermediates, with the silyl group playing a crucial role in activating the heteroarene toward electrophilic attack.

Single electron transfer mechanisms involving sulfur-containing trifluoromethyl precursors provide alternative pathways under reductive conditions [9]. These reactions typically employ reducing agents such as sodium dithionite, generating trifluoromethyl radicals through decomposition of S-trifluoromethyl species. The resulting radicals exhibit preferential addition to alpha positions of pyridine derivatives.

Electrochemical radical generation has emerged as a valuable tool for functionalizing heterocycles that are recalcitrant to conventional radical initiation conditions [10]. This approach allows precise control over radical generation through electrode potential manipulation, enabling functionalization of challenging substrates while providing mechanistic insights through real-time monitoring of reaction progress.

Mechanism TypeKey IntermediatesReaction ConditionsSelectivityReferences
Photoredox CatalysisCF3 radical from Tf2OVisible light, photocatalyst, room tempα/γ-position selective [1] [2] [3]
Minisci-Type Radical AdditionCF3 radical from alkylsulfinate saltsPersulfate oxidant, acidic conditionsRegioselective based on electronics [4] [5]
Electrochemical Radical GenerationElectrochemically generated radicalsElectrochemical cell, controlled potentialSubstrate-dependent [10]
Nucleophilic ActivationN-silyl enamine intermediatesHydrosilylation, mild conditions3-position selective [6] [7] [8]
Single Electron Transfer (SET)CF3 radical from S-CF3 precursorsNa2S2O4 reduction, 70°Cα-position preferential [9]

C-H Functionalization Mechanisms in Heteroarene Systems

The carbon-hydrogen functionalization of 2-(3-trifluoromethylphenyl)pyridine involves multiple mechanistic pathways that exploit the unique electronic properties of the heteroarene system. Direct C-H trifluoromethylation proceeds through radical addition-elimination mechanisms, where the initial radical addition step is followed by elimination of a hydrogen atom to restore aromaticity [1] [3]. The regioselectivity is governed by the inherent electronic distribution within the pyridine ring, with positions adjacent to nitrogen (alpha) and meta to nitrogen (gamma) being most reactive toward nucleophilic radicals.

The electrophilicity and nucleophilicity of trifluoromethyl radicals plays a crucial role in determining reaction outcomes [4]. While trifluoromethyl radicals typically behave as nucleophiles when attacking electron-deficient heteroarenes, they can also act as electrophiles toward electron-rich positions. This dual reactivity is particularly relevant for 2-(3-trifluoromethylphenyl)pyridine, where the trifluoromethyl-substituted phenyl ring provides electron-rich sites that can compete with the pyridine ring for radical attack.

Borono-Minisci arylation reactions demonstrate similar regioselectivity principles, with aryl radicals generated from boronic acids or alkyltrifluoroborates following predictable patterns based on substrate electronics [4]. The observed regiochemistry strongly favors alpha and gamma positions, with the ratio depending on the specific substitution pattern and reaction conditions.

Transition metal-catalyzed C-H activation provides an alternative approach through oxidative addition-reductive elimination mechanisms [11]. These reactions often require specialized ligands to achieve meta-selectivity on pyridine substrates, overcoming the inherent electronic bias toward alpha and gamma positions.

Iodane-mediated C-H functionalization represents a emerging methodology utilizing in situ generated hypervalent iodine species [12]. The mechanism involves formation of transient, non-symmetric iodanes that react with heteroarenes through iodonium-based pathways, offering access to halogenation and pseudohalogenation reactions under mild conditions.

Functionalization TypeHeteroarene SubstrateMechanistic PathwayRegioselectivity PatternKey Factors
Direct C-H TrifluoromethylationPyridines, quinolinesRadical addition-eliminationPosition-dependent electronicsRadical electrophilicity/nucleophilicity
C-H Arylation via Borono-MinisciElectron-deficient heterocyclesRadical substitution at α/γ positionsα > γ >> β selectivitySubstrate electronics and sterics
C-H Halogenation via IodanesMedicinally relevant heteroarenesTransient iodonium intermediatesPara-selective for arenesIn situ iodane generation
C-H Activation via Transition MetalsVarious N-heterocyclesOxidative addition-reductive eliminationLigand-controlled selectivityCatalyst and ligand choice
Electrochemical C-H FunctionalizationRecalcitrant heterocyclesElectrochemical radical generationSubstrate-dependentElectrode potential control

Cyclization and Aromatization Dynamics in Furopyridine Formation

The formation of furopyridine derivatives from 2-(3-trifluoromethylphenyl)pyridine precursors involves intricate cyclization and aromatization mechanisms that depend on substrate structure and reaction conditions. Furopyridine formation typically proceeds through nucleophilic substitution-cyclization sequences, where appropriately positioned nucleophiles attack electrophilic centers with concomitant ring closure [13] [14]. The driving force for these transformations stems from the thermodynamic stability gained upon aromatization of the newly formed furan ring.

Electrophilic cyclization pathways have been demonstrated in the synthesis of azaindole derivatives, where trifluoroacetic anhydride facilitates formal [4+1]-cyclization of 3-amino-4-methylpyridines [15]. The mechanism involves initial activation of the methyl group under mildly acidic conditions, followed by electrophilic attack and cyclization to form the tricyclic azaindole framework. The trifluoroacetyl intermediates undergo elimination to achieve aromatization.

Enzymatic aromatization processes provide biological precedents for pyridine ring formation through formal [4+2]-cycloaddition mechanisms [16]. In thiopeptide biosynthesis, pyridine synthases catalyze the conversion of dehydroalanine precursors through a Bycroft-Gowland intermediate, with subsequent aromatization facilitated by conserved tyrosine residues acting as catalytic bases. The mechanism involves iminol formation, cycloaddition, dehydration, and leader peptide elimination.

Radical cascade cyclization reactions offer alternative approaches to heteroarene synthesis using isocyanides and acyl peroxides under visible light conditions [17]. The mechanism involves photochemical decomposition of acyl peroxides to generate aryl or alkyl radicals, which attack isocyanides to form imidoyl radicals that subsequently cyclize to afford heteroarene products.

Oxidative aromatization represents a fundamental transformation in heterocycle chemistry, particularly relevant for converting dihydropyridine precursors to their aromatic counterparts [18]. Various oxidizing agents, including pyritic ash under eco-sustainable conditions, can promote these transformations through hydrogen atom abstraction or hydride elimination mechanisms.

The selectivity between 5-exo-dig and 6-endo-dig cyclization modes is crucial in determining the final heterocyclic framework [19]. Factors such as ring strain, electronic effects, and reaction conditions influence the cyclization outcome, with 5-exo cyclization generally favored kinetically while 6-endo cyclization may be thermodynamically preferred.

Cyclization TypeKey MechanismCritical IntermediatesAromatization StepDriving Forces
Furopyridine FormationNucleophilic substitution-cyclizationAlkoxide intermediatesSpontaneous under reaction conditionsThermodynamic stability gain
Azaindole SynthesisElectrophilic [4+1]-cyclizationTrifluoroacetyl intermediatesTFAA-mediated eliminationAcidic reaction conditions
Thiopeptide Pyridine FormationFormal [4+2]-cycloadditionBycroft-Gowland intermediateEnzyme-catalyzed dehydrationTyrosine residue catalysis
Heteroarene Cascade CyclizationRadical cascade reactionsImidoyl radicalsLight-mediated cyclizationPhotoactivation
Oxidative AromatizationDehydrogenation processesDihydropyridine precursorsOxidant-promoted dehydrogenationOxidative conditions

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Exact Mass

223.06088375 g/mol

Monoisotopic Mass

223.06088375 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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